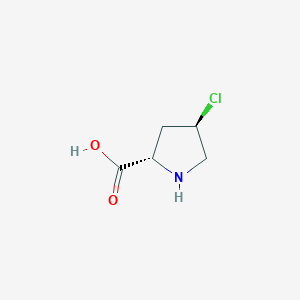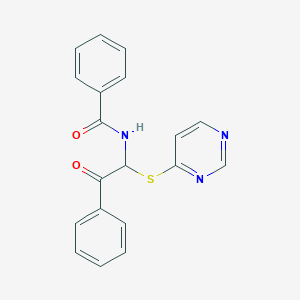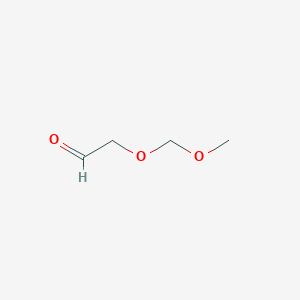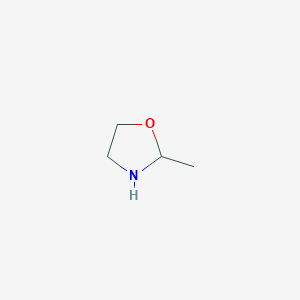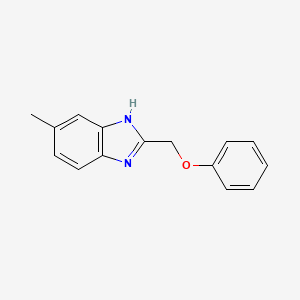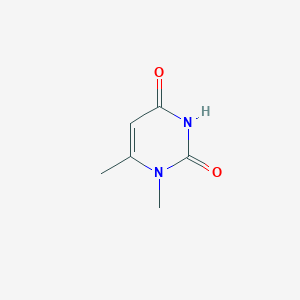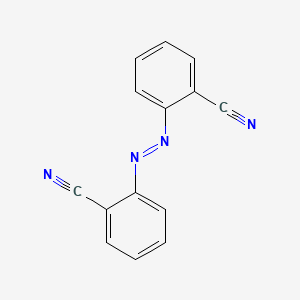
9-Chloroacridine-4-carboxylic acid
Übersicht
Beschreibung
9-Chloroacridine-4-carboxylic acid is a heterocyclic compound with the chemical formula C₁₃H₈ClN . It belongs to the acridine family and exhibits interesting biological and photochemical effects. Acridine derivatives, including this compound, have been actively researched as potential therapeutic agents for various disorders, such as cancer, Alzheimer’s disease, bacterial infections, and protozoal infections .
Synthesis Analysis
The synthesis of 9-Chloroacridine-4-carboxylic acid involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethylchloroformate. This process yields the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate .
Molecular Structure Analysis
The molecular formula of 9-Chloroacridine-4-carboxylic acid is C₁₃H₈ClN , with an average mass of approximately 213.66 Da . The compound exhibits a planar structure, and its basic spectroscopic characteristics have been determined .
Chemical Reactions Analysis
9-Chloroacridine-4-carboxylic acid can participate in various chemical reactions. For instance, it can react with carboxylic acids to form acridone and acyl chlorides. Additionally, it can be converted to esters in the presence of alcohols .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
9-Chloroacridine (9Cl-A) is a key intermediate in the synthesis of various acridine derivatives. Kumar et al. (2012) described the chlorination of N-phenyl anthranilic acid to afford 9-chloroacridine, which was further treated with aromatic amines to obtain 9-substituted acridine derivatives. These compounds were characterized by IR and H NMR spectra data, highlighting the utility of 9Cl-A in synthesizing structurally diverse molecules (R. Kumar, Mandeep Singh, D. Prasad, O. Silakari, Sarita Sharma, 2012).
Interaction with DNA
The interaction of 9Cl-A with double-stranded DNA (dsDNA) was investigated using an electrochemical biosensor. Rupar et al. (2020) found that this interaction is a spontaneous process proceeding via 9Cl-A intercalation into dsDNA, inducing structural changes. This study provided insights into the potential applications of 9Cl-A in drug design and pharmaceutical development, especially in understanding the mechanism of action at the molecular level (J. Rupar, M. Aleksić, V. Dobričić, J. Brborić, O. Čudina, 2020).
Photomechanical Properties
Fluorinated derivatives of 9-anthracene carboxylic acid, a molecule related to 9Cl-A, show significant photomechanical properties. Zhu et al. (2014) synthesized and characterized several fluorinated derivatives, finding that their photomechanical properties varied widely. This research indicates the potential of 9Cl-A derivatives in the development of materials with reversible photomechanical responses (Lingyang Zhu, Fei Tong, C. Salinas, M. K. Al-Muhanna, F. Tham, D. Kisailus, R. Al‐Kaysi, C. Bardeen, 2014).
Fluorescent Sensing
9-Acridone-4-carboxylic acid, another derivative of 9Cl-A, has been established as an efficient Cr(III) fluorescent sensor. Karak et al. (2011) demonstrated its use in trace level detection, estimation, and speciation studies of chromium, utilizing its fluorescence quenching upon binding with Cr(III). This research opens the possibility of using 9Cl-A derivatives as sensitive and selective sensors for metal ions (Debasis Karak, A. Banerjee, Animesh Sahana, S. Guha, Sisir Lohar, S. Adhikari, D. Das, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-chloroacridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-12-8-4-1-2-7-11(8)16-13-9(12)5-3-6-10(13)14(17)18/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKDSNFBFTVNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569825 | |
| Record name | 9-Chloroacridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloroacridine-4-carboxylic acid | |
CAS RN |
163981-90-6 | |
| Record name | 9-Chloroacridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



